Lenapenem

Description

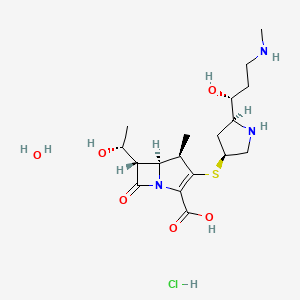

Structure

2D Structure

Properties

CAS No. |

149882-71-3 |

|---|---|

Molecular Formula |

C18H29N3O5S |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C18H29N3O5S/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26)/t8-,9-,10+,11+,12-,13-,14-/m1/s1 |

InChI Key |

PZLOCBSBEUDCPF-YJIVIRPOSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O.O.Cl |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O.O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-(1-hydroxyethyl)-2-(5-(1-hydroxy-3-N-methylaminopropyl)pyrrolidin-3-ylthio)1-methyl-1-carbapen-2-em-3-carboxylic acid hydrochloride hydrate BO 2727 BO-2727 L 739,428 L 739428 L-739,428 L-739428 |

Origin of Product |

United States |

Foundational & Exploratory

Lenapenem (BO-2727): A Technical Overview of its Discovery and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenapenem (formerly BO-2727) is a parenteral 1-β-methyl-carbapenem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including strains resistant to other β-lactam antibiotics. Developed by Banyu Pharmaceutical Co., Ltd. in Japan, this compound emerged from extensive structure-activity relationship (SAR) studies aimed at discovering carbapenems with enhanced stability and improved activity against challenging pathogens. This document provides an in-depth technical guide on the discovery, history, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery and History

This compound was identified as a promising clinical candidate during a research program focused on the synthesis and evaluation of 1-β-methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems. The introduction of a 1-β-methyl group confers stability against hydrolysis by renal dehydropeptidase-I (DHP-I), a key advancement over early carbapenems like imipenem. The research, conducted at the Tsukuba Research Institute of Banyu Pharmaceutical Co., Ltd., systematically explored various substituents on the C-2 pyrrolidinylthio side chain to optimize the antibacterial spectrum and potency.

The synthesis and biological evaluation of a series of derivatives with hydroxy-substituted aminoalkyl groups led to the identification of this compound (BO-2727). This specific compound, featuring an (R)-1-hydroxy-3-(N-methylamino)propyl group at the C-5 position of the pyrrolidine ring, demonstrated a potent and well-balanced antibacterial profile against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Its superior activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and imipenem-resistant P. aeruginosa, led to its selection as a development candidate.[1] The institute where it was first reported is Banyu; Merck and Co.[2]

Chemical Synthesis

The synthesis of this compound (BO-2727) is a multi-step process involving the construction of the carbapenem core and the subsequent introduction of the characteristic C-2 side chain. The key steps are outlined in the synthetic pathway diagram below. The process begins with the preparation of the 1-β-methyl-carbapenem intermediate, which is then coupled with the specifically synthesized 5-[(R)-1-hydroxy-3-(N-methylamino)propyl]pyrrolidin-3-ylthiol side chain.

Figure 1: Generalized synthetic pathway for this compound (BO-2727).

Experimental Protocol: Synthesis of this compound (BO-2727)

This protocol is a generalized representation based on published synthetic schemes for analogous carbapenems. Specific reagents, conditions, and yields may vary and should be referenced from primary literature and patents for precise replication.

-

Preparation of the Carbapenem Core: The synthesis typically starts from commercially available precursors and involves multiple steps to construct the bicyclic core. Key transformations include stereoselective reductions and cyclization reactions to establish the correct stereochemistry of the carbapenem ring system. The 1-β-methyl group is introduced early in the synthesis to ensure stability to DHP-I.

-

Synthesis of the C-2 Side Chain: The pyrrolidinylthiol side chain is synthesized separately. This involves the stereoselective synthesis of the pyrrolidine ring, followed by the attachment of the (R)-1-hydroxy-3-(N-methylamino)propyl group. The final step in the side-chain synthesis is the introduction of a thiol group, often in a protected form.

-

Coupling and Deprotection: The thiol-containing side chain is then coupled to the activated carbapenem core, typically at the C-2 position. This is followed by a deprotection step to remove any protecting groups on the carboxyl and hydroxyl functionalities, yielding the final active this compound molecule. Purification is generally achieved through chromatographic techniques.

Mechanism of Action

Like other carbapenems, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3][4] It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to the formation of a defective cell wall, ultimately causing cell lysis and death.

This compound has a high affinity for PBP 2 in Escherichia coli, with an affinity approximately twice that of imipenem.[5] It also demonstrates high affinities for PBPs 2 and 3 in Pseudomonas aeruginosa.[5] This strong binding to multiple essential PBPs contributes to its potent bactericidal activity.

References

- 1. 1 beta-Methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems. 3. Synthesis and antibacterial activity of BO-2727 and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compound | AntibioticDB [antibioticdb.com]

- 3. Carbapenem - Wikipedia [en.wikipedia.org]

- 4. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial properties of BO-2727, a new carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Lenapenem: A Technical Guide to a Potent Carbapenem Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenapenem, also known as BO-2727, is a broad-spectrum carbapenem antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a 1-β-methyl-carbapenem characterized by a substituted pyrrolidin-3-ylthio group at the C-2 position.[2][3][4] This structural feature contributes to its broad spectrum of activity and stability against hydrolysis by renal dehydropeptidase-I (DHP-I), an enzyme that can inactivate other carbapenems.[4][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1] |

| Synonym | BO-2727[1] |

| CAS Number | 149951-16-6[6] |

| Molecular Formula | C18H29N3O5S |

| SMILES | C[C@@H]1[C@@H]2--INVALID-LINK----INVALID-LINK--O)C(=O)O">C@H--INVALID-LINK--O[1] |

| InChIKey | PZLOCBSBEUDCPF-YJIVIRPOSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 399.5 g/mol | PubChem[1] |

| XLogP3 | -2.5 | PubChem[1] |

| Exact Mass | 399.18279221 Da | PubChem[1] |

| pKa | Data not available | |

| Aqueous Solubility | Data not available | |

| Melting Point | Data not available |

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary targets of this compound are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][7][8] By covalently binding to the active site of these enzymes, this compound blocks the transpeptidation reaction that forms the cross-links in the peptidoglycan matrix, thereby compromising the structural integrity of the cell wall.[9][10] This leads to cell lysis and bacterial death.

This compound has demonstrated a high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria. Notably, its affinity for PBP 2 in Escherichia coli is approximately twice that of imipenem.[11] It also exhibits high affinities for PBPs 2 and 3 in Pseudomonas aeruginosa.[11]

In Vitro Antibacterial Activity

This compound has demonstrated a broad spectrum of in vitro activity against a wide array of clinically significant bacteria.

Table 3: In Vitro Activity of this compound (BO-2727) and Comparator Agents Against Various Bacterial Isolates (MIC90 in µg/mL)

| Organism | This compound (BO-2727) | Imipenem | Meropenem | Biapenem | Ceftazidime | Cefpirome |

| Gram-Positive | ||||||

| Methicillin-susceptible Staphylococcus aureus | ≤0.5 | ≤0.5 | ||||

| Methicillin-resistant Staphylococcus aureus | 4 - 8 | >12.5 | >12.5 | >12.5 | ||

| Streptococcus agalactiae | 0.05 | |||||

| Peptostreptococcus magnus | 0.1 | |||||

| Gram-Negative | ||||||

| Escherichia coli | 0.05 | |||||

| Haemophilus influenzae | 0.006 - 2 | |||||

| Moraxella catarrhalis | 0.006 - 2 | |||||

| Pseudomonas aeruginosa (Imipenem-susceptible) | 2 | >2 | 2 | 2 | >2 | >2 |

| Pseudomonas aeruginosa (Imipenem-resistant) | 8 | >12.5 | >12.5 | |||

| Bacteroides fragilis | 0.78 | |||||

| Prevotella bivia | 0.78 |

Data compiled from references[11][12][13].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: Clinical isolates are grown overnight on appropriate agar plates (e.g., Mueller-Hinton agar).

-

Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution: this compound and comparator agents are serially diluted in cation-adjusted Mueller-Hinton broth in microtiter plates.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates containing the serially diluted antibiotics. The plates are incubated at 35-37°C for 18-24 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in various animal models of infection, reflecting its potent in vitro activity.

Experimental Protocol: Murine Systemic Infection Model

-

Animal Model: Male ICR mice (or a similar strain) are typically used.

-

Infection: Mice are challenged via intraperitoneal injection with a lethal dose of a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) in a mucin-containing medium to enhance virulence.

-

Treatment: this compound and comparator agents are administered subcutaneously or intravenously at various doses immediately after the bacterial challenge.

-

Observation: The animals are observed for a period of 7 days, and mortality is recorded.

-

Endpoint: The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated using a suitable statistical method (e.g., probit analysis).

In a murine systemic infection model, this compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and imipenem-resistant Pseudomonas aeruginosa.[12][14] In a rat model of polymicrobial pyometra involving E. coli and B. fragilis, treatment with this compound resulted in milder inflammatory changes and a better bacteriological response compared to the untreated and ceftazidime-treated groups.[13]

Pharmacokinetics and Safety

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively available in the public domain. However, studies have indicated that it achieves high plasma levels in animal models, which contributes to its in vivo efficacy.[12][14] A key advantage of this compound is its stability against renal dehydropeptidase-I (DHP-I), which suggests it may not require co-administration with a DHP-I inhibitor.[4][5]

Safety and Toxicology

Comprehensive preclinical safety and toxicology data for this compound are not publicly available. As with other carbapenems, potential adverse effects would be monitored in preclinical toxicology studies in relevant animal species, adhering to Good Laboratory Practice (GLP) guidelines.[15] These studies would typically assess acute, sub-chronic, and chronic toxicity, as well as developmental and reproductive toxicity.

Synthesis

The synthesis of this compound (BO-2727) has been described in the scientific literature.[2][16] The process involves the condensation of a protected pyrrolidine derivative with a carbapenem core structure, followed by deprotection steps.[16] A detailed, step-by-step protocol is not publicly available.

Conclusion

This compound is a promising carbapenem antibiotic with a broad spectrum of activity against challenging Gram-positive and Gram-negative pathogens, including resistant strains. Its high affinity for essential PBPs and stability against DHP-I make it an attractive candidate for further development. While detailed pharmacokinetic and toxicology data are not fully available in the public literature, the existing in vitro and in vivo efficacy data support its potential as a valuable therapeutic agent in the fight against bacterial infections. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C18H29N3O5S | CID 216262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1 beta-Methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems. 3. Synthesis and antibacterial activity of BO-2727 and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of a new carbapenem antibiotic, BO-2727, with potent antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of a new carbapenem antibiotic, BO-2727, with potent antipseudomonal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compound | AntibioticDB [antibioticdb.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 11. Antibacterial properties of BO-2727, a new carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo antibacterial activities of BO-2727, a new carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo antibacterial activities of a new carbapenem BO-2727 for use in obstetrics and gynecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo antibacterial activities of BO-2727, a new carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. This compound hydrochloride hydrate, L-739428, BO-2727-药物合成数据库 [drugfuture.com]

Lenapenem's Mechanism of Action on Bacterial Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Lenapenem is a carbapenem antibiotic that has been the subject of early-stage research. Detailed information regarding its specific biochemical and microbiological properties is not extensively available in peer-reviewed literature. This guide provides an in-depth overview of the established mechanism of action for carbapenem antibiotics as a class, which is the accepted framework for understanding this compound's effects on bacterial cell walls. Comparative data for other well-characterized carbapenems are provided to offer a quantitative perspective.

Executive Summary

This compound, as a member of the carbapenem class of β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This action is primarily achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs).[1] PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, a vital component that provides structural integrity to the bacterial cell wall. By disrupting this process, this compound compromises the cell wall's integrity, leading to cell lysis and bacterial death.[1] This guide details the molecular interactions, presents comparative quantitative data for related compounds, outlines key experimental protocols for mechanism-of-action studies, and provides visual representations of the relevant pathways and workflows.

The Core Mechanism: Inhibition of Peptidoglycan Synthesis

The bacterial cell wall is a complex structure essential for maintaining cell shape and protecting against osmotic stress. In most bacteria, the primary component of the cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The synthesis of peptidoglycan is a multi-step process that is an ideal target for antibiotics due to its absence in eukaryotic cells.

Carbapenems, including this compound, intervene at the final and critical stage of peptidoglycan synthesis: the transpeptidation step. This process, which creates the cross-links between the peptide side chains, is catalyzed by PBPs. By binding to the active site of these enzymes, carbapenems effectively halt the construction of the peptidoglycan mesh, leading to a weakened cell wall and subsequent cell death.[2][3]

The Role of Penicillin-Binding Proteins (PBPs)

PBPs are a group of bacterial enzymes anchored in the cytoplasmic membrane that are characterized by their affinity for and covalent binding of β-lactam antibiotics.[3] Bacteria possess multiple types of PBPs, each with specific roles in cell wall synthesis, including transpeptidation, carboxypeptidation, and transglycosylation. The affinity of a particular carbapenem for different PBPs can influence its spectrum of activity and bactericidal potency.[2] For instance, high affinity for essential PBPs, such as PBP1, PBP2, and PBP3 in many Gram-negative bacteria, is crucial for potent antibacterial activity.[4]

Quantitative Analysis of Carbapenem Activity

Table 1: Comparative PBP Binding Affinities (IC₅₀ in mg/L) in Klebsiella pneumoniae

| Penicillin-Binding Protein (PBP) | Meropenem | Imipenem | Doripenem | Ertapenem |

| PBP1a/b | <0.0075 | <0.0075 | <0.0075 | <0.0075 |

| PBP2 | <0.0075 | <0.0075 | <0.0075 | <0.0075 |

| PBP3 | 0.03 | 0.06 | 0.015 | 0.015 |

| PBP4 | <0.0075 | <0.0075 | <0.0075 | <0.0075 |

Data adapted from a study on PBP binding in Klebsiella pneumoniae. The 50% inhibitory concentration (IC₅₀) represents the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin probe to the PBP. Lower values indicate higher binding affinity.[5]

Table 2: Comparative Minimum Inhibitory Concentrations (MIC in µg/mL) for Selected Pathogens

| Organism | Meropenem | Imipenem | Doripenem | Ertapenem |

| Escherichia coli | ≤0.06 - 1 | ≤0.25 - 2 | ≤0.06 - 0.5 | ≤0.015 - 0.12 |

| Klebsiella pneumoniae | ≤0.06 - 1 | ≤0.25 - 2 | ≤0.06 - 1 | ≤0.015 - 0.5 |

| Pseudomonas aeruginosa | 0.5 - 8 | 1 - 16 | 0.25 - 4 | 2 - >16 |

| Staphylococcus aureus | ≤0.06 - 0.5 | ≤0.03 - 0.25 | ≤0.06 | ≤0.03 - 0.25 |

MIC values represent the range of concentrations observed for susceptible isolates and are sourced from various surveillance studies.[6] MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of carbapenem antibiotics.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of the carbapenem in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the antibiotic stock solution to well 1.

-

Perform a serial 2-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as positive (growth) and negative (sterility) controls, respectively.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol for Competitive PBP Binding Assay

This assay determines the relative affinity of a carbapenem for specific PBPs.

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to mid-logarithmic phase and harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication or French press) and isolate the cell membrane fraction by ultracentrifugation.

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, mix a standardized amount of the membrane preparation with increasing concentrations of the test carbapenem.

-

Incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow the carbapenem to bind to the PBPs.

-

-

Labeling of Unbound PBPs:

-

Add a fluorescently labeled penicillin (e.g., Bocillin FL) at a saturating concentration to each tube. Bocillin FL will bind to any PBPs that have not been bound by the test carbapenem.

-

Incubate for a further period to allow for this binding.

-

-

SDS-PAGE and Fluorimetry:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

-

Visualize the fluorescently labeled PBPs using a gel imager.

-

-

Data Analysis: Quantify the fluorescence intensity of each PBP band. The IC₅₀ value is the concentration of the test carbapenem that results in a 50% reduction in the fluorescence signal for a specific PBP band, compared to a control with no test carbapenem.

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of Peptidoglycan Synthesis and Carbapenem Inhibition

References

- 1. This compound | C18H29N3O5S | CID 216262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbapenem Susceptibility Patterns for Clinical Isolates of Mycobacterium abscessus Determined by the Etest Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 4. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determining the Optimal Carbapenem MIC That Distinguishes Carbapenemase-Producing and Non-Carbapenemase-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

Lenapenem: A Technical Guide to Its Anticipated Spectrum of Activity Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenapenem (also known as BO-2727) is an experimental carbapenem antibiotic. As a member of the β-lactam class, it is anticipated to exhibit broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis.[1] Publicly available quantitative data on this compound's specific activity against Gram-positive pathogens is scarce, reflecting its status as a developmental antibiotic.[2][3] This guide provides a technical overview of the expected spectrum of activity of this compound against key Gram-positive bacteria, based on the established profile of the carbapenem class and the limited specific information available. It includes the general mechanism of action, a comparative summary of in vitro activity of related carbapenems, standardized experimental protocols for susceptibility testing, and a workflow diagram for determining antimicrobial efficacy.

Introduction to this compound and the Carbapenem Class

Carbapenems are a potent class of β-lactam antibiotics with an exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5][6] They are often reserved as last-resort agents for treating severe or multidrug-resistant (MDR) bacterial infections.[3][6] Their structure, which includes a carbapenem fused to a β-lactam ring, confers stability against most β-lactamases.[4]

This compound is a parenteral carbapenem antibiotic that has been identified in developmental literature.[7] While detailed studies are not widely published, one early report suggested that this compound demonstrates greater activity against Methicillin-resistant Staphylococcus aureus (MRSA) than imipenem, a first-generation carbapenem.[8] This suggests a potentially valuable profile for treating challenging Gram-positive infections.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, the primary mechanism of action for carbapenems is the inhibition of bacterial cell wall synthesis.[3] This process is critical for bacterial viability, and its disruption leads to cell lysis and death.

The key steps are as follows:

-

Binding to Penicillin-Binding Proteins (PBPs): Carbapenems covalently bind to the active site of PBPs, which are essential bacterial enzymes.[1][9] These enzymes catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the glycan chains to form the rigid cell wall.[9]

-

Inhibition of Transpeptidation: By acylating the serine residue in the PBP active site, the carbapenem molecule inactivates the enzyme, halting the cross-linking of the peptidoglycan layer.

-

Cell Wall Destabilization and Lysis: The inhibition of cell wall repair and synthesis, combined with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a compromised cell wall, loss of osmotic stability, and ultimately, cell death.

In Gram-positive bacteria, resistance to carbapenems is primarily mediated by alterations in PBPs that reduce binding affinity.[4][6]

In Vitro Spectrum of Activity Against Gram-positive Bacteria

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not publicly available, the activity of the carbapenem class provides a strong indication of its expected profile. Carbapenems generally exhibit potent activity against methicillin-susceptible staphylococci and most species of streptococci, including penicillin-resistant Streptococcus pneumoniae (PRSP).[3] Their activity against enterococci is more variable.[10][11]

The following table summarizes the typical MIC₉₀ values (the concentration required to inhibit 90% of isolates) for established carbapenems against common Gram-positive pathogens. This data serves as a proxy for the anticipated performance of this compound.

| Bacterial Species | Imipenem (µg/mL) | Meropenem (µg/mL) | Ertapenem (µg/mL) | Doripenem (µg/mL) |

| Staphylococcus aureus (MSSA) | ≤0.5 | ≤1 | ≤1 | ≤0.5 |

| Staphylococcus aureus (MRSA) | >8 | >8 | >8 | >8 |

| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.25 | ≤0.25 | ≤1 | ≤0.06 |

| Streptococcus pneumoniae (Penicillin-Resistant) | ≤0.25 | ≤1 | ≤2 | ≤1 |

| Enterococcus faecalis | 4 | 8 | >16 | 8 |

| Enterococcus faecium | >16 | >16 | >16 | >16 |

Note: Data is compiled from various surveillance studies and general literature. Carbapenems are generally not active against MRSA or E. faecium due to modified PBPs.[3][5][11] this compound has been noted to have better activity against MRSA than imipenem, suggesting a higher affinity for the altered PBP2a, though quantitative values are not available.[8]

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of a new antibiotic's in vitro activity relies on standardized methods. The primary method used to generate the comparative data in this guide is Broth Microdilution , as specified by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI Standard)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Antimicrobial Agent:

- A stock solution of this compound is prepared in a suitable solvent.

- Serial twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate. The typical concentration range tested is 0.06 to 128 µg/mL.

2. Inoculum Preparation:

- The test organism (e.g., S. aureus) is grown on an appropriate agar medium (e.g., Trypticase Soy Agar with 5% sheep blood) for 18-24 hours.

- Several colonies are used to create a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

- This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

- Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

- A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included on each plate.

- Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation may require an atmosphere of 5% CO₂ and the use of lysed horse blood in the broth.

4. Interpretation of Results:

- Following incubation, the plates are examined for visible bacterial growth (turbidity).

- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[12]

start [label="Start: Isolate\nGram-positive Colony", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

prep_inoculum [label="Prepare Bacterial Suspension\nin Saline to 0.5 McFarland\n(~1.5x10^8 CFU/mL)"];

dilute_inoculum [label="Dilute Suspension to achieve\nfinal concentration of\n5x10^5 CFU/mL in wells"];

prep_plate [label="Prepare 96-well plate with\nserial 2-fold dilutions of\nthis compound in Mueller-Hinton Broth"];

inoculate [label="Inoculate Microtiter Plate Wells\nwith diluted bacterial suspension"];

controls [label="Include Growth Control\n(No Drug) and Sterility\nControl (No Bacteria)"];

incubate [label="Incubate at 35°C\nfor 16-20 hours"];

read [label="Read Plate: Examine for\nvisible turbidity in wells"];

determine_mic [label="Determine MIC:\nLowest concentration with\nno visible growth", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

report [label="Report MIC Value\n(e.g., 2 µg/mL)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> prep_inoculum;

prep_inoculum -> dilute_inoculum;

prep_plate -> inoculate;

dilute_inoculum -> inoculate [label="100 µL/well"];

inoculate -> controls;

controls -> incubate;

incubate -> read;

read -> determine_mic;

determine_mic -> report;

}

Conclusion and Future Outlook

This compound is an experimental carbapenem with the potential for potent activity against a range of Gram-positive pathogens. While quantitative in vitro data remains limited in the public domain, the established profile of the carbapenem class suggests it will be highly active against streptococci (including penicillin-resistant strains) and methicillin-susceptible staphylococci. Early indications of enhanced activity against MRSA compared to older carbapenems are promising and warrant further investigation.[8] As with other carbapenems, significant activity against Enterococcus faecium is not expected. The progression of this compound through clinical development will be necessary to fully elucidate its spectrum of activity, clinical efficacy, and role in treating infections caused by resistant Gram-positive bacteria.

References

- 1. This compound | C18H29N3O5S | CID 216262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Carbapenem - Wikipedia [en.wikipedia.org]

- 4. Carbapenem resistance: overview of the problem and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbapenems - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 6. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Compound | AntibioticDB [antibioticdb.com]

- 9. Antimicrobial Resistance Among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Enterococcal Infection—Treatment and Antibiotic Resistance - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Lenapenem and the Carbapenem Class: A Technical Guide to Gram-Negative Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information specifically on "Lenapenem" (also identified as BO-2727) is sparse in publicly available scientific literature. This guide provides a comprehensive overview of the spectrum of activity of the carbapenem class of antibiotics against Gram-negative bacteria, into which this compound falls. The methodologies and general activity described are representative of carbapenems and serve as a strong proxy for understanding the potential profile of this compound.

Introduction to Carbapenems

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity, making them a critical tool in treating severe and multidrug-resistant (MDR) bacterial infections.[1][2][3] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][4][5] This action is bactericidal. Carbapenems are known for their stability against many β-lactamases, enzymes that can degrade other β-lactam antibiotics.[2][5] this compound (BO-2727) is noted to be a carbapenem with high stability against dehydropeptidase-I (DHP-I), an enzyme that can inactivate some other carbapenems.[6]

Spectrum of Activity against Gram-Negative Bacteria

Carbapenems generally exhibit potent activity against a wide range of Gram-negative bacteria, including members of the Enterobacterales order and difficult-to-treat non-fermenters like Pseudomonas aeruginosa and Acinetobacter baumannii.[1][3][7]

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of representative carbapenems against key Gram-negative pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, specifically MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Meropenem against Multidrug-Resistant (MDR) Enterobacterales

| Organism (n) | Meropenem MIC50 (mg/L) | Meropenem MIC90 (mg/L) | % Susceptible |

| All MDR Enterobacterales (1697) | ≤0.06 | 1 | 86.2% |

| Carbapenem-Resistant Enterobacterales (CRE) (222) | 8 | >64 | - |

| KPC-producing CRE (180) | 8 | 32 | - |

Data sourced from a study of U.S. multidrug-resistant isolates collected from 2016 to 2020.[8]

Table 2: In Vitro Activity of Various Carbapenems against Pseudomonas aeruginosa

| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |

| Doripenem | - | - |

| Imipenem | - | - |

| Meropenem | - | - |

Specific MIC50/MIC90 values for P. aeruginosa vary significantly based on the study and the resistance profile of the isolates. Doripenem is noted to have potent activity against P. aeruginosa, often with lower MICs than imipenem and meropenem.[3][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the spectrum of activity of carbapenems.

Minimum Inhibitory Concentration (MIC) Determination

Purpose: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro.[9][10]

Methodology: Broth Microdilution (According to CLSI Guidelines)

-

Preparation of Bacterial Inoculum:

-

Isolate pure colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a series of twofold dilutions of the carbapenem in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[12]

-

The concentration range should be appropriate to determine the MIC for the specific organism being tested.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[13]

-

-

Interpretation of Results:

Time-Kill Assay

Purpose: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.[14][15]

Methodology:

-

Preparation:

-

Prepare a starting bacterial inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable broth medium (e.g., CAMHB).

-

Prepare tubes with the desired concentrations of the carbapenem (often at multiples of the MIC). Include a growth control tube without any antibiotic.

-

-

Execution:

-

Incubate all tubes at 37°C.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[16]

-

Perform serial dilutions of the aliquots in a sterile saline solution.

-

-

Enumeration:

-

Plate the dilutions onto a suitable agar medium.

-

Incubate the plates for 18-24 hours at 37°C.

-

Count the number of colonies (CFU) on the plates to determine the viable bacterial count at each time point.

-

-

Analysis:

Visualizations

Experimental Workflows and Signaling Pathways

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Workflow for a Time-Kill Assay.

Caption: Mechanism of Action of Carbapenems in Gram-Negative Bacteria.

Mechanisms of Resistance in Gram-Negative Bacteria

Resistance to carbapenems in Gram-negative bacteria is a significant clinical concern and can arise through several mechanisms:[3][7]

-

Carbapenemase Production: This is the most significant mechanism, involving the production of β-lactamase enzymes that can hydrolyze carbapenems. These enzymes are categorized into Ambler classes A, B, and D.[7][17]

-

Porin Channel Loss/Mutation: Gram-negative bacteria can alter or reduce the expression of outer membrane porins, which carbapenems use to enter the cell. This restricts the antibiotic's access to its PBP targets.[4][7][18]

-

Efflux Pump Overexpression: Bacteria may overexpress efflux pumps that actively transport carbapenems out of the cell before they can reach their target PBPs.[18][19]

-

Alterations in Penicillin-Binding Proteins (PBPs): Modifications to the structure of PBPs can reduce their affinity for carbapenems, diminishing the antibiotic's inhibitory effect.[7]

Conclusion

The carbapenem class of antibiotics remains a cornerstone for treating severe infections caused by Gram-negative bacteria. Their broad spectrum of activity, which includes many multidrug-resistant pathogens, underscores their clinical importance. While specific data on this compound is limited, its classification as a carbapenem suggests a similar profile of activity and mechanism of action. Understanding the methodologies for evaluating antimicrobial activity and the mechanisms of resistance is crucial for the continued development and strategic use of this vital class of antibiotics.

References

- 1. Carbapenem - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. JMM Profile: Carbapenems: a broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Compound | AntibioticDB [antibioticdb.com]

- 7. Carbapenemases in Gram-Negative Bacteria: Laboratory Detection and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Meropenem-Vaborbactam Activity against U.S. Multidrug-Resistant Enterobacterales Strains, Including Carbapenem-Resistant Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 10. mdpi.com [mdpi.com]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of Meropenem MICs and Susceptibilities for Carbapenemase-Producing Klebsiella pneumoniae Isolates by Various Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ecdc.europa.eu [ecdc.europa.eu]

- 14. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emerypharma.com [emerypharma.com]

- 16. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Current Burden of Carbapenemases: Review of Significant Properties and Dissemination among Gram-Negative Bacteria [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Profile of BO-2727: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial properties of BO-2727, a novel carbapenem antibiotic. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers and professionals involved in antimicrobial drug discovery and development.

Antibacterial Spectrum and Potency

BO-2727 demonstrates a broad spectrum of potent in vitro activity against a wide range of clinically significant Gram-positive and Gram-negative bacteria. Notably, it exhibits enhanced activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, including strains resistant to other carbapenems like imipenem.[1]

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of BO-2727 against various bacterial isolates, as determined by standard broth microdilution methods.

Table 1: In Vitro Activity of BO-2727 Against Gram-Positive Cocci

| Organism (No. of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | 0.25 - 1 | 0.5 | 0.5 |

| Staphylococcus aureus (Methicillin-Resistant) | 2 - 16 | 4 | 8 |

| Streptococcus pneumoniae | ≤0.006 - 0.05 | 0.012 | 0.025 |

| Streptococcus pyogenes | ≤0.006 - 0.012 | ≤0.006 | 0.006 |

Table 2: In Vitro Activity of BO-2727 Against Enterobacteriaceae

| Organism (No. of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.006 - 0.1 | 0.025 | 0.05 |

| Klebsiella pneumoniae | 0.025 - 0.2 | 0.05 | 0.1 |

| Proteus mirabilis | 0.05 - 0.4 | 0.1 | 0.2 |

| Enterobacter cloacae | 0.05 - 1.6 | 0.1 | 0.8 |

Table 3: In Vitro Activity of BO-2727 Against Non-Fermenting Gram-Negative Bacilli and Other Organisms

| Organism (No. of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa (Imipenem-Susceptible) | 0.2 - 8 | 1 | 2 |

| Pseudomonas aeruginosa (Imipenem-Resistant) | 2 - 32 | 4 | 8 |

| Haemophilus influenzae | 0.006 - 0.1 | 0.012 | 0.025 |

| Moraxella catarrhalis | ≤0.006 - 0.025 | 0.006 | 0.012 |

Bactericidal Activity: Time-Kill Kinetics

Time-kill studies have demonstrated the potent bactericidal activity of BO-2727 against key pathogens. At concentrations greater than the MIC, BO-2727 exhibits a rapid and sustained reduction in bacterial viability.

Studies have shown that BO-2727 demonstrates dose-dependent bactericidal activity against S. aureus, E. coli, and P. aeruginosa.[1] For instance, against S. aureus Smith, E. coli ML4707, and P. aeruginosa GN11189, BO-2727 at concentrations above the MIC showed significant killing.

Mechanism of Action

As a carbapenem antibiotic, the primary mechanism of action of BO-2727 is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). The binding of BO-2727 to these enzymes disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. BO-2727 has shown a high affinity for PBP 2 of E. coli, approximately twice that of imipenem, and also demonstrates high affinities for PBPs 2 and 3 of P. aeruginosa.[1]

One of the key attributes of BO-2727 is its stability against a wide range of β-lactamases, including penicillinases, cephalosporinases, and oxyiminocephalosporinases. However, it is not stable against metallo-β-lactamases.

Caption: Mechanism of action of BO-2727.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide were determined using the broth microdilution method according to the standards of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). This suspension is further diluted to a final inoculum density of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Preparation of Antibiotic Dilutions: BO-2727 is serially diluted in CAMHB in 96-well microtiter plates to achieve a range of concentrations.

-

Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is defined as the lowest concentration of BO-2727 that completely inhibits visible growth of the organism.

Caption: Workflow for MIC determination.

Time-Kill Kinetic Assay

The bactericidal activity of BO-2727 is assessed using a time-kill kinetic assay.

Protocol:

-

Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure to Antibiotic: BO-2727 is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is included.

-

Sampling and Viable Counts: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each suspension.

-

Serial Dilution and Plating: The aliquots are serially diluted in sterile saline to neutralize the antibiotic's effect and are then plated onto appropriate agar plates.

-

Incubation and Colony Counting: The plates are incubated for 18-24 hours at 35°C, after which the number of colonies (CFU/mL) is determined.

-

Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Caption: Workflow for time-kill kinetic assay.

Conclusion

BO-2727 is a potent carbapenem antibiotic with a broad spectrum of in vitro activity, including against difficult-to-treat resistant pathogens. Its bactericidal action, mediated through the inhibition of bacterial cell wall synthesis, and its stability to many β-lactamases, make it a promising candidate for further investigation and development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to understand and further explore the antibacterial properties of BO-2727.

References

Lenapenem's Binding Affinity to Penicillin-Binding Proteins (PBPs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenapenem, also known as BO-2727, is a carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes play a crucial role in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of PBPs by this compound disrupts cell wall integrity, ultimately leading to bacterial cell lysis and death. This technical guide provides an in-depth overview of the binding affinity of this compound to various PBPs, details the experimental protocols used to determine these interactions, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action: PBP Inhibition

The bactericidal activity of this compound stems from its ability to form a stable acyl-enzyme complex with the transpeptidase domain of PBPs. This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan chains. The efficacy of this compound is directly related to its binding affinity for the essential PBPs of a given bacterial species.

dot

Caption: Mechanism of PBP inhibition by this compound.

Quantitative Binding Affinity of this compound to PBPs

Quantitative data on the binding affinity of this compound to specific PBPs, such as the 50% inhibitory concentration (IC50) or the inhibition constant (Ki), is limited in publicly available literature. However, existing studies provide valuable qualitative and semi-quantitative insights into its potent activity.

This compound (BO-2727) has demonstrated a particularly high affinity for PBP 2 in Escherichia coli, with a binding affinity approximately twice that of the carbapenem imipenem. Furthermore, it exhibits strong binding to PBP 2 and PBP 3 in Pseudomonas aeruginosa. This strong affinity for multiple essential PBPs contributes to its potent bactericidal activity against these challenging Gram-negative pathogens.

For comparative context, the table below includes IC50 values for other relevant carbapenems against PBPs from various bacterial species.

| Antibiotic | Organism | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 | PBP5/6 | Reference |

| This compound (BO-2727) | E. coli | High Affinity | High Affinity | High Affinity (2x Imipenem) | High Affinity | - | - | [Qualitative Data] |

| This compound (BO-2727) | P. aeruginosa | - | - | High Affinity | High Affinity | - | - | [Qualitative Data] |

| Doripenem | E. coli | 1.2 µg/mL | 1.2 µg/mL | 0.008 µg/mL | >8 µg/mL | ≤0.02 µg/mL | ≤4 µg/mL | [1] |

| Imipenem | E. coli | 0.5 µg/mL | 0.4 µg/mL | 0.008 µg/mL | >8 µg/mL | ≤0.02 µg/mL | ≤0.4 µg/mL | [1] |

| Meropenem | E. coli | 1.7 µg/mL | 1.3 µg/mL | 0.008 µg/mL | 0.6 µg/mL | ≤0.02 µg/mL | ≤4 µg/mL | [1] |

| Doripenem | P. aeruginosa | 0.8-2.0 µg/mL | 0.8-2.0 µg/mL | ≤0.3 µg/mL | ≤0.3 µg/mL | ≤0.3 µg/mL | - | [1] |

| Imipenem | P. aeruginosa | 0.2-0.3 µg/mL | 0.2-0.3 µg/mL | 0.5-0.8 µg/mL | 0.5-0.8 µg/mL | ≤0.3 µg/mL | - | [1] |

| Meropenem | P. aeruginosa | 1.0-2.0 µg/mL | 1.0-2.0 µg/mL | ≤0.3 µg/mL | ≤0.3 µg/mL | ≤0.3 µg/mL | - | [1] |

Note: The data for this compound is presented qualitatively due to the absence of specific IC50 values in the reviewed literature.

Experimental Protocols for PBP Binding Assays

The binding affinity of carbapenems like this compound to PBPs is typically determined using competitive binding assays. These assays measure the ability of the test compound to compete with a labeled probe (e.g., radiolabeled or fluorescently tagged penicillin) for binding to PBPs.

General Protocol for Competitive PBP Binding Assay

-

Preparation of Bacterial Membranes:

-

Bacterial cultures are grown to the mid-logarithmic phase.

-

Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

The cell pellet is resuspended in buffer and lysed, typically by sonication or French press, to release the cellular contents.

-

The cell lysate is subjected to ultracentrifugation to pellet the membrane fraction, which contains the PBPs.

-

The membrane pellet is washed and resuspended in a storage buffer.

-

-

Competitive Binding Assay:

-

Aliquots of the prepared bacterial membranes are pre-incubated with varying concentrations of the unlabeled test antibiotic (e.g., this compound) for a specified time to allow for binding to the PBPs.

-

A fixed concentration of a labeled probe, such as [14C]-benzylpenicillin or a fluorescent penicillin derivative like Bocillin-FL, is then added to the mixture.

-

The reaction is incubated for a further period to allow the labeled probe to bind to any PBPs not occupied by the test antibiotic.

-

The reaction is stopped, often by the addition of a saturating concentration of an unlabeled penicillin followed by immediate cooling.

-

-

Detection and Quantification:

-

The membrane proteins, including the PBP-antibiotic complexes, are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

If a radiolabeled probe is used, the gel is dried and exposed to X-ray film or a phosphor screen for autoradiography.

-

If a fluorescent probe is used, the gel is visualized using a fluorescence scanner.

-

The intensity of the bands corresponding to the labeled PBPs is quantified using densitometry.

-

-

Data Analysis:

-

The concentration of the test antibiotic that inhibits 50% of the binding of the labeled probe (IC50) is determined by plotting the percentage of probe binding against the logarithm of the test antibiotic concentration.

-

dot

Caption: Experimental workflow for PBP binding assay.

Conclusion

This compound is a potent carbapenem antibiotic that exerts its bactericidal effect through the effective inhibition of bacterial penicillin-binding proteins. While specific quantitative binding data is not widely available, existing evidence strongly indicates a high affinity for key PBPs in clinically relevant Gram-negative bacteria such as E. coli and P. aeruginosa. The established methodologies for competitive PBP binding assays provide a robust framework for further quantitative characterization of this compound's interaction with a broader range of bacterial PBPs. A deeper understanding of these binding kinetics will be invaluable for optimizing its clinical application and for the development of future generations of carbapenem antibiotics.

References

Lenapenem Stability and Degradation: A Technical Guide for Researchers

Disclaimer: Specific stability and degradation data for lenapenem, an experimental carbapenem antibiotic, is not extensively available in the public domain. This guide provides a comprehensive overview of the stability and degradation of the carbapenem class of antibiotics, offering a robust framework for researchers, scientists, and drug development professionals. The principles, experimental protocols, and degradation pathways discussed are representative of carbapenems and can be applied to the study of this compound.

Introduction to Carbapenem Stability

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity.[1][2] A key structural feature of carbapenems is the fused β-lactam and five-membered ring system, which is inherently strained and susceptible to degradation.[3] The stability of carbapenems is influenced by various factors, including pH, temperature, light, and the presence of other substances in the formulation.[3] Understanding the stability and degradation pathways of these molecules is critical for the development of stable pharmaceutical formulations and for ensuring their therapeutic efficacy.

Later-generation carbapenems, such as meropenem, ertapenem, and doripenem, exhibit increased stability to the renal enzyme dehydropeptidase-1 (DHP-1) compared to older drugs like imipenem.[1][2] This enhanced stability is a key consideration in their clinical use.

Forced Degradation Studies of Carbapenems

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods. These studies involve subjecting the drug to conditions more severe than accelerated stability testing.

Summary of Forced Degradation Conditions for Carbapenems

The following table summarizes typical forced degradation conditions applied to carbapenems, as described in the scientific literature for related compounds. The extent of degradation is typically targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

| Stress Condition | Reagent/Condition | Typical Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl | Heated at 50°C for 30 min | Degradation of the β-lactam ring.[4] |

| Base Hydrolysis | 0.1 N NaOH | Room temperature for 3 min | Rapid degradation of the β-lactam ring.[4] |

| Oxidative Degradation | 3-30% H₂O₂ | Heated for 20 min | Oxidation of the molecule.[4] |

| Thermal Degradation | Heating at 45°C | 48 hours | Assessment of heat stability.[4] |

| Photodegradation | Exposure to UV light | 48 hours | Assessment of light sensitivity.[4] |

Experimental Protocol for a Typical Forced Degradation Study

The following is a generalized protocol for conducting a forced degradation study on a carbapenem antibiotic, based on methodologies reported for similar compounds.[4]

Objective: To investigate the degradation of a carbapenem under various stress conditions.

Materials:

-

Carbapenem drug substance

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

pH meter

-

Heating block or water bath

-

UV light chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the carbapenem in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 N HCl.

-

Heat the mixture at a specified temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.

-

Dilute to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 N NaOH.

-

Keep the mixture at room temperature for a short duration (e.g., 3 minutes) due to the rapid degradation.

-

Neutralize with an appropriate amount of 0.1 N HCl.

-

Dilute to a suitable concentration for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Heat the mixture at a specified temperature for a defined period (e.g., 20 minutes).

-

Cool the solution to room temperature.

-

Dilute to a suitable concentration for HPLC analysis.

-

-

Thermal Degradation:

-

Place a solution of the carbapenem in a clear vial and heat in a heating block or oven at a specified temperature (e.g., 45°C) for a defined period (e.g., 48 hours).

-

Cool the solution to room temperature.

-

Dilute to a suitable concentration for HPLC analysis.

-

-

Photodegradation:

-

Expose a solution of the carbapenem in a clear vial to UV light in a photostability chamber for a defined period (e.g., 48 hours).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Dilute to a suitable concentration for HPLC analysis.

-

-

Analysis:

-

Analyze all samples by a validated stability-indicating HPLC method.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

-

Degradation Pathways of Carbapenems

The primary degradation pathway for carbapenems involves the hydrolysis of the β-lactam ring, leading to a loss of antibacterial activity. This can be initiated by acidic, basic, or enzymatic (β-lactamase) conditions.

Caption: General degradation pathway of carbapenems.

Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. For carbapenems, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique.

Typical HPLC Method Parameters for Carbapenem Analysis

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.012 M ammonium acetate, pH 6.7) and an organic modifier (e.g., acetonitrile) in a ratio of 85:15 (v/v).[4] |

| Flow Rate | 0.5 mL/min[4] |

| Detection Wavelength | 295 nm[4] |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10-20 µL |

Experimental Workflow for Stability-Indicating HPLC Method Development

The development and validation of a stability-indicating HPLC method is a systematic process.

References

Methodological & Application

Lenapenem Time-Kill Assay: Application Notes and Protocols for Evaluating Bactericidal Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting time-kill assays to evaluate the bactericidal activity of lenapenem, a broad-spectrum carbapenem antibiotic.

Introduction

This compound is a carbapenem antibiotic that exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This compound binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death. Time-kill assays are a crucial in vitro pharmacodynamic method used to assess the rate and extent of bacterial killing by an antimicrobial agent over time. This information is vital for understanding the efficacy of new antibiotics and for informing dosing regimens in preclinical and clinical development.

Principle of the Time-Kill Assay

The time-kill assay exposes a standardized bacterial inoculum to a constant concentration of an antimicrobial agent in a liquid medium. At specified time intervals, aliquots of the culture are removed, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). The change in bacterial count over time, compared to a growth control without the antibiotic, provides a quantitative measure of the antimicrobial agent's bactericidal or bacteriostatic effect. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.

Data Presentation

The following table summarizes the in vitro activity of this compound (formerly known as L-627) against various clinically relevant bacterial species, as determined by the minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC90). This data is essential for selecting appropriate this compound concentrations for time-kill assays.

| Bacterial Species | This compound (L-627) MIC90 (µg/mL) |

| Enterobacteriaceae | 0.03 - 4 |

| Pseudomonas aeruginosa | 2 |

| Staphylococcus aureus | 1 |

| Streptococcus pneumoniae | ≤2.0 |

| Haemophilus influenzae | ≤2.0 |

| Moraxella catarrhalis | ≤2.0 |

| Bacteroides fragilis | 2.0 |

| Neisseria gonorrhoeae | 0.06 |

| Neisseria meningitidis | 0.06 |

| Group A Streptococci | 0.015 |

Experimental Protocols

This section provides a detailed protocol for performing a this compound time-kill assay, adhering to the general principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline M26-A, "Methods for Determining Bactericidal Activity of Antimicrobial Agents".

Materials

-

This compound analytical powder

-

Appropriate solvent for this compound (e.g., sterile water, specific buffer recommended by the manufacturer)

-

Test bacterial strains (e.g., clinical isolates or reference strains like Pseudomonas aeruginosa ATCC 27853, Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) or other suitable agar medium

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Sterile culture tubes or flasks

-

Incubator (35 ± 2 °C)

-

Shaking incubator (optional, but recommended for aeration)

-

Spectrophotometer or McFarland turbidity standards

-

Micropipettes and sterile tips

-

Vortex mixer

-

Spiral plater or manual plating supplies (spread plates)

-

Colony counter

Protocol

1. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the broth culture at 35 ± 2 °C for 2-6 hours, or until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used to verify the turbidity (e.g., absorbance at 625 nm).

-

Dilute the standardized bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.

2. Preparation of this compound Concentrations:

-

Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in the appropriate sterile solvent.

-

Perform serial dilutions of the stock solution in CAMHB to achieve the desired final test concentrations. The concentrations should typically be multiples of the MIC of the test organism (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC).

3. Time-Kill Assay Procedure:

-

Set up a series of sterile culture tubes or flasks for each test condition:

-

Growth control (bacterial inoculum in CAMHB without antibiotic)

-

Test concentrations of this compound (bacterial inoculum in CAMHB with the respective this compound concentrations)

-

-

The final volume in each tube should be consistent (e.g., 10 mL or 20 mL).

-

Incubate all tubes at 35 ± 2 °C. If using a shaking incubator, set it to a speed that ensures adequate aeration (e.g., 150-200 rpm).

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube. The 0-hour sample should be taken immediately after inoculation.

-

Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. The range of dilutions will depend on the expected bacterial count.

-

Plate 100 µL of the appropriate dilutions onto TSA plates. For accurate counting, aim for plates with 30-300 colonies. The use of a spiral plater can simplify this step.

-

Incubate the plates at 35 ± 2 °C for 18-24 hours, or until colonies are clearly visible.

4. Data Analysis:

-

Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

-

CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

-

-

Plot the log10 CFU/mL versus time (in hours) for each this compound concentration and the growth control.

-

Determine the change in log10 CFU/mL from the initial inoculum (time 0). A ≥3-log10 reduction is indicative of bactericidal activity.

Visualizations

This compound Time-Kill Assay Workflow

Caption: Workflow of the this compound time-kill assay.

Mechanism of Action of Lenapenemdot

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pbp [label="Penicillin-Binding\nProteins (PBPs)", fillcolor="#FBBC05", fontcolor="#202124"]; transpeptidation [label="Transpeptidation\n(Peptidoglycan Cross-linking)", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_wall [label="Bacterial Cell Wall Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; lysis [label="Cell Lysis &\nBacterial Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> pbp [label="Binds to"]; pbp -> transpeptidation [style=invis]; cell_wall -> transpeptidation [dir=back, label="Final Step"]; pbp -> transpeptidation [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; transpeptidation -> cell_wall [label="Disrupts", style=dashed, color="#EA4335", fontcolor="#EA4335"]; cell_wall -> lysis [label="Leads to", style=dashed, color="#EA4335", fontcolor="#EA4335"]; }

References

Application Notes and Protocols: Efficacy of Lenapenem in Murine Infection Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Data Presentation

The in vivo efficacy of Lenapenem has been quantified through the determination of the 50% effective dose (ED₅₀) in systemic infection models in mice. The ED₅₀ is the dose of a drug that is effective in 50% of the treated animals. The following tables summarize the ED₅₀ values of this compound (BO-2727) and comparator carbapenems against various bacterial pathogens.

Table 1: In Vivo Efficacy (ED₅₀) of this compound (BO-2727) and Comparator Carbapenems against Gram-Positive Bacteria in a Systemic Murine Infection Model

| Bacterial Strain | This compound (BO-2727) ED₅₀ (mg/kg) | Imipenem ED₅₀ (mg/kg) | Meropenem ED₅₀ (mg/kg) | Biapenem ED₅₀ (mg/kg) |

| Staphylococcus aureus Smith (MSSA) | 0.36 | 0.22 | 0.44 | 0.32 |

| Staphylococcus aureus 8 (MRSA) | 3.7 | >100 | >100 | >100 |

| Streptococcus pneumoniae III | 0.18 | 0.13 | 0.11 | 0.16 |

Data extracted from Asahi et al., 1995.

Table 2: In Vivo Efficacy (ED₅₀) of this compound (BO-2727) and Comparator Carbapenems against Gram-Negative Bacteria in a Systemic Murine Infection Model

| Bacterial Strain | This compound (BO-2727) ED₅₀ (mg/kg) | Imipenem ED₅₀ (mg/kg) | Meropenem ED₅₀ (mg/kg) | Biapenem ED₅₀ (mg/kg) |

| Escherichia coli O111 | 0.04 | 0.11 | 0.04 | 0.04 |

| Klebsiella pneumoniae 3K-25 | 0.07 | 0.21 | 0.04 | 0.07 |

| Serratia marcescens T-55 | 0.54 | 0.42 | 0.11 | 0.17 |

| Pseudomonas aeruginosa 11 | 0.81 | 1.8 | 1.1 | 1.4 |

| Pseudomonas aeruginosa 13 (IPM-resistant) | 2.5 | 32 | 11 | 15 |

Data extracted from Asahi et al., 1995.

Experimental Protocols

Protocol for Systemic Murine Infection Model (Asahi et al., 1995)

This protocol was used to determine the in vivo efficacy (ED₅₀) of this compound.

a) Animals: Male ICR mice, 4 weeks old, weighing 18-22 g.

b) Bacterial Strains and Inoculum Preparation:

-

Bacterial strains were grown in Mueller-Hinton broth at 37°C for 18 hours.

-

The cultures were then diluted with fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

The bacterial suspension was further diluted in 4% mucin to the desired cell density.

c) Infection Procedure:

-

Mice were inoculated intraperitoneally with 0.5 ml of the bacterial suspension. The inoculum size was approximately 100 times the 50% lethal dose (LD₅₀).

d) Drug Administration:

-

This compound and comparator antibiotics were administered subcutaneously immediately after the bacterial inoculation.

e) Efficacy Evaluation:

-

The survival of the mice was monitored for 7 days post-infection.

-

The ED₅₀ was calculated using the probit method based on the survival rates.

Representative Protocol: Neutropenic Mouse Thigh Infection Model

This is a generalized protocol for evaluating the efficacy of a carbapenem like this compound in a neutropenic mouse thigh infection model, based on common practices in the field[4][5][6].

a) Animals: Specific-pathogen-free, female ICR or Swiss Webster mice, typically 6-8 weeks old.

b) Induction of Neutropenia:

-

Neutropenia is induced to mimic the immunocompromised state of some patients and to ensure that the observed antibacterial effect is primarily due to the antibiotic.

-

Cyclophosphamide is administered intraperitoneally. A common regimen involves two doses: 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection[5][6].

-

Neutropenia (neutrophil count < 100/mm³) should be confirmed by blood sampling from a satellite group of mice.

c) Bacterial Strains and Inoculum Preparation:

-

Select a relevant bacterial strain (e.g., a clinical isolate of P. aeruginosa or E. coli).

-